

An In-depth Technical Guide to Methyl 3cyclobutyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyclobutyl-3-oxopropanoate is a beta-keto ester containing a cyclobutane ring. Beta-keto esters are valuable synthetic intermediates in organic chemistry, serving as precursors for a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The incorporation of a cyclobutane moiety can impart unique conformational constraints and physicochemical properties to a molecule, potentially influencing its biological activity and metabolic stability. This guide provides a comprehensive overview of the available scientific literature on Methyl 3-cyclobutyl-3-oxopropanoate, focusing on its synthesis, properties, and potential applications.

Chemical Properties and Data

While specific experimental data for **Methyl 3-cyclobutyl-3-oxopropanoate** is limited in publicly available literature, we can infer some of its properties based on its structure and data from similar compounds.

Property	Value	Source
CAS Number	137638-05-2	INVALID-LINK[1]
Molecular Formula	C ₈ H ₁₂ O ₃	INVALID-LINK[2]
Molecular Weight	156.18 g/mol	INVALID-LINK[2]
Predicted LogP	0.8	Predicted
Predicted Boiling Point	220-230 °C	Predicted
Predicted Density	1.05-1.10 g/cm ³	Predicted

Synthesis

A definitive, detailed experimental protocol for the synthesis of **Methyl 3-cyclobutyl-3-oxopropanoate** is not readily available in the surveyed literature. However, general methods for the synthesis of β -keto esters can be adapted. A plausible synthetic route would involve the Claisen condensation of methyl cyclobutanecarboxylate with methyl acetate.

A general procedure for synthesizing a β-keto ester from a ketone and ethyl chloroformate has been described, which could potentially be adapted for the synthesis of the target molecule from cyclobutyl methyl ketone.[3] Another relevant synthetic strategy involves the reaction of ethyl hydrogen malonate with cyclopropanecarbonyl chloride, which could be conceptually applied using cyclobutanecarbonyl chloride.[4]

General Experimental Protocol for β-Keto Ester Synthesis (Adapted)

- Reaction: Acylation of a ketone enolate with an acyl chloride or chloroformate.
- Reagents:
 - Cyclobutyl methyl ketone (starting material)
 - Strong base (e.g., Sodium Hydride, Lithium Diisopropylamide)
 - Methyl chloroformate or another suitable acylating agent

Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Diethyl ether)

Procedure:

- The cyclobutyl methyl ketone is dissolved in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
- The solution is cooled to a low temperature (typically -78 °C).
- The strong base is added dropwise to form the enolate.
- The acylating agent is then added to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred until completion.
- The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).
- The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
- Purification is typically achieved by column chromatography or distillation.

Note: This is a generalized protocol and would require optimization for the specific synthesis of **Methyl 3-cyclobutyl-3-oxopropanoate**.

Spectroscopic Characterization

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **Methyl 3-cyclobutyl-3-oxopropanoate** has been found in the reviewed literature. However, based on the structure, the following characteristic signals can be predicted:

¹H NMR:

- A singlet for the methyl ester protons (~3.7 ppm).
- A singlet for the methylene protons alpha to the carbonyl and ester groups (~3.5 ppm).
- Multiplets for the cyclobutane ring protons (in the range of 1.8-3.0 ppm).

13C NMR:

- A signal for the ester carbonyl carbon (~165-175 ppm).
- A signal for the ketone carbonyl carbon (~200-210 ppm).
- A signal for the methylene carbon between the two carbonyls (~50 ppm).
- A signal for the methoxy carbon (~52 ppm).
- Signals for the cyclobutane carbons (in the range of 20-50 ppm).

IR Spectroscopy:

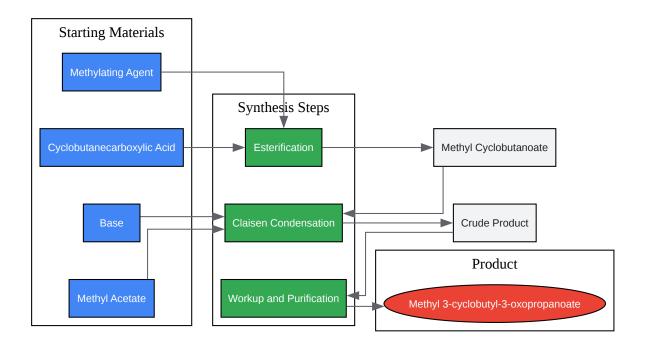
- A strong absorption band for the ester carbonyl stretch (~1740 cm⁻¹).
- A strong absorption band for the ketone carbonyl stretch (~1715 cm⁻¹).
- C-H stretching vibrations for the alkyl groups (~2850-3000 cm⁻¹).

Mass Spectrometry:

- The molecular ion peak (M⁺) would be expected at m/z = 156.
- Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) and the cleavage of the cyclobutane ring.

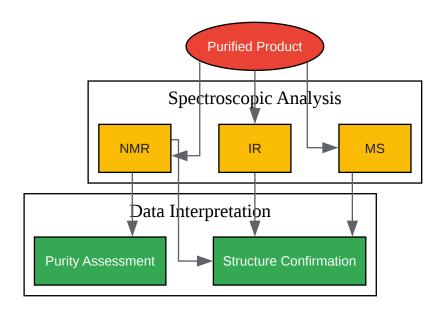
Potential Applications and Biological Activity

While no specific biological studies on **Methyl 3-cyclobutyl-3-oxopropanoate** have been identified, the broader class of cyclobutane-containing molecules has shown diverse biological activities. The cyclobutane ring is a key structural motif in several natural products and synthetic compounds with therapeutic potential.[5][6] For instance, cyclobutane derivatives have been investigated as antibacterial agents.[7]


The β-keto ester functionality itself is a well-known pharmacophore and a versatile synthetic handle for the construction of various heterocyclic systems, which are prevalent in many drug molecules.

Given the presence of both the cyclobutane ring and the β -keto ester moiety, **Methyl 3-cyclobutyl-3-oxopropanoate** represents a promising starting material for the synthesis of novel compounds with potential applications in drug discovery and development.

Experimental and Logical Workflows


Due to the lack of specific experimental data, the following diagrams represent logical workflows for the synthesis and characterization of **Methyl 3-cyclobutyl-3-oxopropanoate**.

Click to download full resolution via product page

Caption: Proposed synthetic workflow for **Methyl 3-cyclobutyl-3-oxopropanoate**.

Click to download full resolution via product page

Caption: Standard workflow for the structural characterization of the synthesized product.

Conclusion

Methyl 3-cyclobutyl-3-oxopropanoate is a chemical entity with potential as a building block in medicinal chemistry and materials science. However, the current body of scientific literature lacks detailed experimental data regarding its synthesis, spectroscopic properties, and biological activity. The information presented in this guide is largely based on established chemical principles and data from analogous compounds. Further experimental investigation is required to fully characterize this compound and explore its potential applications. This guide serves as a foundational resource for researchers interested in pursuing further studies on Methyl 3-cyclobutyl-3-oxopropanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. METHYL 3-CYCLOBUTYL-3-OXOPROPANOATE | 137638-05-2 [chemicalbook.com]

Foundational & Exploratory

- 2. PubChemLite Methyl 3-cyclobutyl-3-oxopropanoate (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | MDPI [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-cyclobutyl-3-oxopropanoate]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b596963#methyl-3-cyclobutyl-3-oxopropanoate-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com